molecular formula C21H26N4O4S B2435648 pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate CAS No. 303969-79-1

pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Cat. No.: B2435648
CAS No.: 303969-79-1
M. Wt: 430.52
InChI Key: GCYSOMXMBBCDIE-UHFFFAOYSA-N
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Description

pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pentyl group, a sulfanylacetate moiety, and a purine core substituted with a 4-methylphenylmethyl group

Properties

IUPAC Name

pentyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-4-5-6-11-29-16(26)13-30-21-22-18-17(19(27)23-20(28)24(18)3)25(21)12-15-9-7-14(2)8-10-15/h7-10H,4-6,11-13H2,1-3H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYSOMXMBBCDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the sulfanylacetate group and the pentyl chain. Key steps in the synthesis may include:

    Formation of the Purine Core: This step involves the construction of the purine ring system, which can be achieved through various methods such as cyclization reactions.

    Introduction of the 4-Methylphenylmethyl Group: This step involves the substitution of the purine core with the 4-methylphenylmethyl group, which can be achieved through nucleophilic substitution reactions.

    Attachment of the Sulfanylacetate Group:

    Addition of the Pentyl Chain: This step involves the attachment of the pentyl group to the sulfanylacetate moiety, which can be achieved through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine core or the sulfanylacetate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or aryl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols.

Scientific Research Applications

Medicinal Chemistry

Pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate has garnered interest for its potential therapeutic applications. Research indicates that compounds with similar purine structures exhibit a range of biological activities including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study evaluated the anticancer potential of purine derivatives and found that modifications at the purine core can enhance cytotoxicity against various cancer cell lines. The thioacetate moiety is particularly noted for its ability to interact with biological targets involved in tumor progression .

Enzyme Inhibition

Research has shown that derivatives of purine compounds can act as inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory pathways. The specific structural features of this compound may enhance its binding affinity to these enzymes .

In Silico Studies

In silico molecular docking studies have been employed to predict the binding interactions of similar compounds with target enzymes. These studies suggest that the compound could serve as a lead compound for further optimization aimed at developing new anti-inflammatory drugs .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Understanding the synthesis pathways allows researchers to modify the compound for enhanced efficacy or reduced toxicity.

Synthetic Pathways

Common synthetic routes include:

  • Formation of the purine core through cyclization reactions.
  • Introduction of the thioacetate group via nucleophilic substitution.
  • Final purification through crystallization or chromatography techniques.

These methods can be adapted to produce analogs with varying biological activities .

Mechanism of Action

The mechanism of action of pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s purine core suggests that it may interact with enzymes or receptors that recognize purine derivatives. The sulfanylacetate moiety may also play a role in modulating the compound’s activity by interacting with thiol-containing proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate include other purine derivatives with sulfanylacetate or similar functional groups. Examples include:

  • Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
  • Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of the pentyl group, in particular, may confer unique properties such as increased lipophilicity or altered biological activity compared to similar compounds.

Biological Activity

Pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex organic compound with potential biological activities. Its structure includes a purine derivative which contributes to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant biological effects.

  • Chemical Formula : C21H26N4O4S
  • Molecular Weight : 430.52 g/mol
  • CAS Number : 303969-79-1

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer and cytotoxic applications.

Anticancer Activity

Several studies have documented the anticancer effects of related compounds. For instance:

  • Cytotoxicity Testing :
    • The compound was evaluated against various cancer cell lines using the MTT assay. Initial screenings indicated that certain derivatives exhibited over 90% inhibition at concentrations of 25 µg/mL.
    • IC50 values were determined for the most active compounds, showing moderate cytotoxicity against HL-60 (pro-myelocytic leukemia) with IC50 values ranging from 19.0 to 42.1 µg/mL .
CompoundCell LineIC50 (µg/mL)Remarks
3cHL-6042.1Moderate activity
3eHL-6019.0High activity
3fHL-6028Moderate activity
  • Mechanism of Action :
    • The mechanism behind the cytotoxic effects may involve oxidative stress pathways, as HL-60 cells are sensitive to oxidative damage due to their low antioxidant defenses .

Additional Biological Effects

Beyond anticancer properties, this compound may also exhibit:

  • Antifungal and Antibacterial Activities :
    • Compounds with similar structures have shown efficacy against various fungal and bacterial strains. The presence of the oxadiazole moiety in related compounds has been linked to these bioactive properties .
  • Inhibition of Enzyme Activity :
    • Some derivatives have demonstrated the ability to inhibit key enzymes involved in cancer progression and inflammation, such as tyrosine kinases and topoisomerases .

Case Studies

A notable study focused on the synthesis and biological assessment of purine derivatives similar to this compound. These compounds were tested against breast cancer (MCF-7) and melanoma (A375) cell lines:

CompoundCell LineIC50 (µM)Comparison to Control
12jA375323 ± 2.6Stronger than MTX
12kMCF-7175 ± 3.2Stronger than MTX

These findings highlight the potential of pentyl derivatives as effective anticancer agents .

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